molecular formula C11H13ClO3 B14081723 Methyl 4-chloro-2-isopropoxybenzoate

Methyl 4-chloro-2-isopropoxybenzoate

Cat. No.: B14081723
M. Wt: 228.67 g/mol
InChI Key: SCERQACAAYXLHE-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-isopropoxybenzoate is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.67 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a chloro group at the 4-position and an isopropoxy group at the 2-position on the benzene ring, with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-isopropoxybenzoate typically involves the esterification of 4-chloro-2-isopropoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-isopropoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of 4-amino-2-isopropoxybenzoate or 4-thio-2-isopropoxybenzoate.

    Ester Hydrolysis: Formation of 4-chloro-2-isopropoxybenzoic acid.

    Oxidation: Formation of 4-chloro-2-hydroxybenzoate.

Scientific Research Applications

Methyl 4-chloro-2-isopropoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-isopropoxybenzoate involves its interaction with specific molecular targets. The chloro group and ester functionality allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes involved in metabolic processes. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-2-methoxybenzoate
  • Methyl 4-chloro-2-ethoxybenzoate
  • Methyl 4-chloro-2-butoxybenzoate

Uniqueness

Methyl 4-chloro-2-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 4-chloro-2-propan-2-yloxybenzoate

InChI

InChI=1S/C11H13ClO3/c1-7(2)15-10-6-8(12)4-5-9(10)11(13)14-3/h4-7H,1-3H3

InChI Key

SCERQACAAYXLHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Cl)C(=O)OC

Origin of Product

United States

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